
2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI)
Overview
Description
2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI) is a chemical compound with the molecular formula C11H12O2. It is a derivative of cinnamaldehyde, characterized by the presence of a methoxy group on the phenyl ring and a methyl group on the propenal chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- can be achieved through several methods. One common approach involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by dehydration to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-methoxyphenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways, resulting in its observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its antimicrobial or antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound, lacking the methoxy and methyl substitutions.
3-(4-Methoxyphenyl)-2-propenal: Similar structure but without the methyl group on the propenal chain.
2-Propenal, 3-(2-methoxyphenyl)-: An isomer with the methoxy group in a different position on the phenyl ring.
Uniqueness
2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- is unique due to the specific positioning of the methoxy and methyl groups, which can influence its reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets compared to its analogs.
Biological Activity
2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- (9CI), also known as 4-methoxy-cinnamaldehyde , is a compound belonging to the class of cinnamaldehydes . This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections provide a detailed overview of its biological activity, supported by data tables and relevant research findings.
- Chemical Formula : C11H12O2
- CAS Number : 65405-67-6
- Molecular Weight : 176.2118 g/mol
- IUPAC Name : (2E)-3-(4-methoxyphenyl)-2-methylprop-2-enal
Antioxidant Activity
Research has demonstrated that compounds structurally similar to 2-propenal exhibit significant antioxidant properties. A study indicated that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that 2-propenal can modulate inflammatory pathways. Specifically, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in the management of inflammatory diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of cinnamaldehyde derivatives. For instance, a study revealed that 4-methoxy-cinnamaldehyde induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle progression .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Effect in Human Cells
A study conducted on human endothelial cells showed that treatment with 2-propenal resulted in a significant reduction in oxidative stress markers. The results indicated an increase in cellular glutathione levels and a decrease in reactive oxygen species (ROS) production, highlighting its protective effects against oxidative damage .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of arthritis, administration of 2-propenal significantly reduced joint swelling and inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators, suggesting its therapeutic potential in inflammatory conditions .
Properties
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-methylprop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-8H,1-2H3/b9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBFUJNMYQYLA-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)OC)/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119711-59-0 | |
Record name | p-Methoxy-alpha-methylcinnamaldehyde, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119711590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-METHOXY-.ALPHA.-METHYLCINNAMALDEHYDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI15753BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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